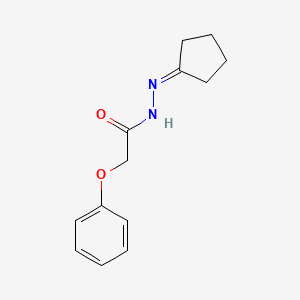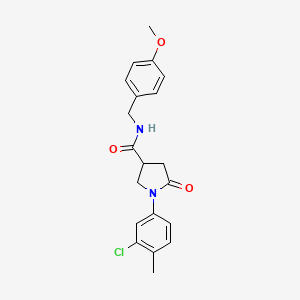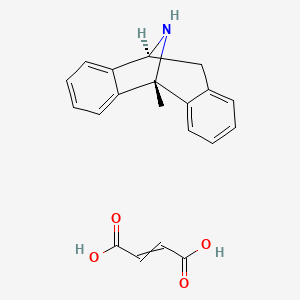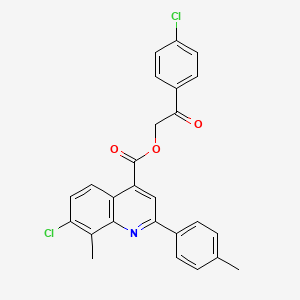
N'-cyclopentylidene-2-phenoxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-cyclopentylidène-2-phénoxyacétohydrazide est un composé organique de formule moléculaire C13H16N2O2. Il est connu pour sa structure chimique unique, qui comprend un groupe cyclopentylidène et un fragment de phénoxyacétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-cyclopentylidène-2-phénoxyacétohydrazide implique généralement la réaction de la cyclopentanone avec l'hydrazide d'acide phénoxyacétique. La réaction est effectuée sous reflux en présence d'un solvant approprié, comme l'éthanol ou le méthanol. Le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité, qui est ensuite purifié par recristallisation ou par des techniques de chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour N'-cyclopentylidène-2-phénoxyacétohydrazide ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté du composé. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
N'-cyclopentylidène-2-phénoxyacétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe phénoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Des nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de phénoxyacétohydrazides substitués.
Applications de la recherche scientifique
N'-cyclopentylidène-2-phénoxyacétohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N'-cyclopentylidène-2-phénoxyacétohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires font encore l'objet de recherches, mais des études suggèrent qu'il peut interférer avec des processus cellulaires tels que la réplication de l'ADN ou la synthèse des protéines.
Applications De Recherche Scientifique
N’-cyclopentylidene-2-phenoxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-cyclopentylidene-2-phenoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes like DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Composés similaires
Analogues de N'-cyclopentylidène-2-phénoxyacétohydrazide : Composés ayant des structures similaires mais des substituants différents sur les groupes phénoxy ou cyclopentylidène.
Phénoxyacétohydrazides : Composés avec le fragment de phénoxyacétohydrazide mais des substituants différents sur le groupe hydrazide.
Unicité
N'-cyclopentylidène-2-phénoxyacétohydrazide est unique en raison de sa combinaison spécifique des groupes cyclopentylidène et phénoxyacétohydrazide.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
N-(cyclopentylideneamino)-2-phenoxyacetamide |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-14-11-6-4-5-7-11)10-17-12-8-2-1-3-9-12/h1-3,8-9H,4-7,10H2,(H,15,16) |
Clé InChI |
INYCMMUZGHRKOO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC(=O)COC2=CC=CC=C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[(E)-(4-bromophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12460514.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460530.png)
![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12460532.png)
![(3S,4R,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}carbonyl)-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12460540.png)
![1-(2-{[(2S,3R,4S,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-4-methoxyphenyl)ethanone](/img/structure/B12460545.png)
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B12460557.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12460568.png)
![1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12460569.png)



![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
